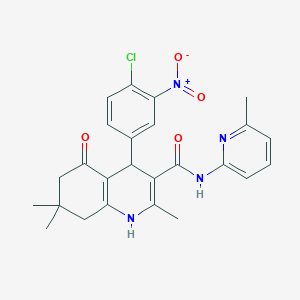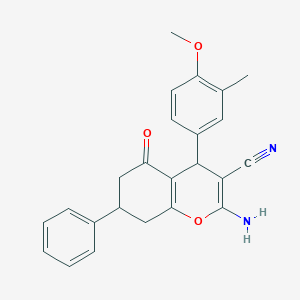![molecular formula C21H16F3N3O2S B4976865 (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B4976865.png)
(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a complex organic molecule that features a thiazole ring, a dimethoxyphenyl group, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the dimethoxyphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include thioamides, aldehydes, and nitriles. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring, dimethoxyphenyl group, and trifluoromethylphenyl group sets it apart from other compounds, making it a valuable tool for various scientific and industrial applications.
Propriétés
IUPAC Name |
(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c1-28-18-7-6-13(8-19(18)29-2)17-12-30-20(27-17)14(10-25)11-26-16-5-3-4-15(9-16)21(22,23)24/h3-9,11-12,26H,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHMAIRFHSGPDW-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(2,3-dihydroindol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4976785.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4976808.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4976812.png)
![2-(4-BROMOPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4976815.png)
![1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4976822.png)

![4-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B4976832.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4976840.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-(2-phenylethyl)benzamide](/img/structure/B4976842.png)
![ethyl 4-[[2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)acetyl]amino]benzoate](/img/structure/B4976850.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4976869.png)

METHANONE](/img/structure/B4976887.png)
